molecular formula C15H19NO4 B596713 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3R,4S)-rel- CAS No. 1268519-99-8

3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3R,4S)-rel-

Cat. No. B596713
CAS RN: 1268519-99-8
M. Wt: 277.32
InChI Key: OBPNUEHVTDHIPJ-OLZOCXBDSA-N
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Description

3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3R,4S)-rel- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3R,4S)-rel-)-rel- involves the activation of mGluR4, which leads to the inhibition of neurotransmitter release and the modulation of synaptic plasticity. This results in the reduction of neuronal excitability and the prevention of excessive synaptic activity, which is associated with various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3R,4S)-rel-)-rel- include the modulation of synaptic transmission, the reduction of neuronal excitability, and the prevention of excessive synaptic activity. It has been found to be effective in the treatment of various neurological disorders, including Parkinson's disease, epilepsy, and neuropathic pain.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3R,4S)-rel-)-rel- in lab experiments include its selectivity for mGluR4, which allows for the study of the specific effects of this receptor subtype on synaptic transmission and neuronal excitability. However, the limitations include the potential for off-target effects and the need for careful control of experimental conditions to obtain reliable results.

Future Directions

There are several future directions for the study of 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3R,4S)-rel-)-rel-. These include the investigation of its potential applications in the treatment of other neurological disorders, the development of more selective and potent analogs, and the exploration of its effects on other neurotransmitter systems and signaling pathways.
Conclusion:
In conclusion, 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3R,4S)-rel-)-rel- is a promising compound with potential applications in various fields, including neuroscience, pharmacology, and biochemistry. Its selectivity for mGluR4 and its ability to modulate synaptic transmission and neuronal excitability make it a valuable tool for the study of neurological disorders and synaptic plasticity. Further research is needed to fully understand its mechanisms of action and potential applications.

Synthesis Methods

The synthesis of 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3R,4S)-rel-)-rel- involves the reaction of L-Aspartic acid with benzyl bromide, followed by esterification with ethanol and ethyl chloroformate. The reaction is carried out under controlled conditions to obtain the desired stereoisomer.

Scientific Research Applications

3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3R,4S)-rel-)-rel- has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry. It has been found to act as a selective agonist of the metabotropic glutamate receptor subtype 4 (mGluR4), which plays a crucial role in the regulation of synaptic transmission and neuronal excitability.

properties

IUPAC Name

(3S,4R)-1-benzyl-4-ethoxycarbonylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-2-20-15(19)13-10-16(9-12(13)14(17)18)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18)/p-1/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPNUEHVTDHIPJ-OLZOCXBDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1C(=O)[O-])CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CN(C[C@H]1C(=O)[O-])CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18NO4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3R,4S)-rel-

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